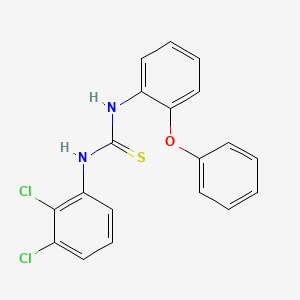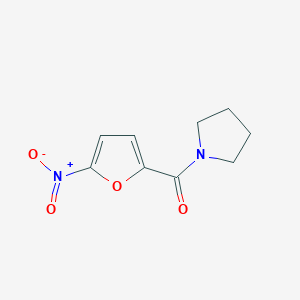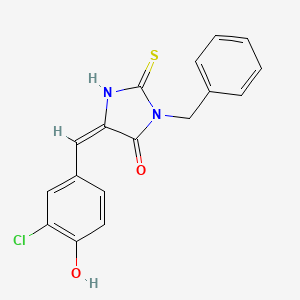
N-(4-bromophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(4-bromophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. In
Mecanismo De Acción
The exact mechanism of action of N-(4-bromophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the 5-HT2C receptor. This receptor is involved in the regulation of mood, appetite, and stress response, making it a potential target for the treatment of various psychiatric disorders. By blocking the activity of this receptor, N-(4-bromophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide is thought to modulate the levels of various neurotransmitters such as serotonin and dopamine, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of serotonin and dopamine in certain brain regions, which are known to be involved in the regulation of mood and behavior. Additionally, N-(4-bromophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. These effects suggest that N-(4-bromophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide may have a neuroprotective and neurotrophic effect in the brain, making it a potential therapeutic agent for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-bromophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide is its high selectivity for the 5-HT2C receptor, which reduces the risk of off-target effects. Additionally, N-(4-bromophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has been found to have good pharmacokinetic properties, making it suitable for oral administration and long-term treatment. However, one of the limitations of N-(4-bromophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-bromophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide. One area of interest is the potential use of N-(4-bromophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide in the treatment of obesity and metabolic disorders. The 5-HT2C receptor is involved in the regulation of appetite and energy balance, making it a potential target for the treatment of these disorders. Additionally, further studies are needed to explore the potential use of N-(4-bromophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Finally, the development of more potent and selective 5-HT2C receptor antagonists may lead to the discovery of novel therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a promising candidate for the treatment of these disorders. Additionally, N-(4-bromophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has been found to have antipsychotic effects in animal models of schizophrenia, indicating its potential use in the treatment of this disorder.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O/c1-13-2-5-15(20)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-3-14(19)4-7-16/h2-7,12H,8-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCYXEMRIQURPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate](/img/structure/B4719881.png)
![N-[4-(acetylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B4719886.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4719898.png)

![1-(3-methoxybenzoyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4719908.png)
![N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide](/img/structure/B4719917.png)
![ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate](/img/structure/B4719923.png)
![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4719924.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4719932.png)


![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4719957.png)

![2-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4719968.png)